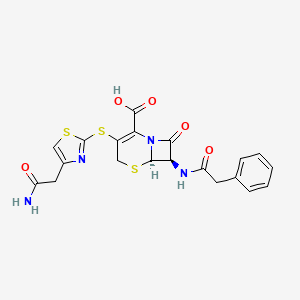

![molecular formula C16H14ClF3N4O2 B607630 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one CAS No. 2304549-73-1](/img/structure/B607630.png)

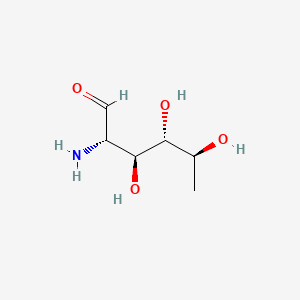

5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one

説明

This compound is a chemical entity that has been identified in the structure of Transient Receptor Potential Cation Channel Subfamily C Member 4A . It is also listed in the catalog of a chemical supplier.

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a chloranyl group, a trifluoromethyl group, a piperazinyl group, and a pyridazinone group .科学的研究の応用

Inhibition of TRPC5 Channels

GFB-8438 is a potent inhibitor of the TRPC5 (Transient Receptor Potential Canonical 5) channels, which are nonselective cation channels involved in various physiological processes . The inhibition of TRPC5 channels by compounds like GFB-8438 has shown promise in the treatment of conditions such as anxiety disorders, depression, and kidney disease .

Treatment of Proteinuric Kidney Disease

The compound has been identified as a potential drug for the treatment of proteinuric kidney disease due to its favorable in vitro and in vivo properties . GFB-8438’s ability to modulate TRPC channels suggests its utility in addressing renal diseases where calcium signaling plays a crucial role.

Suppression of Premature Termination Codon Readthrough

Research indicates that GFB-8438 can affect the readthrough of premature termination codons (PTCs) induced by aminoglycosides . This application is significant in genetic disorders where nonsense mutations introduce PTCs, leading to truncated proteins and promoting nonsense-mediated mRNA decay.

Modulation of Calcium Signaling

GFB-8438’s role in modulating calcium signaling is crucial since TRPC channels are involved in receptor-operated and/or store-operated calcium entry into cells . This modulation is essential for various cellular functions and could be harnessed in the treatment of diseases related to calcium dysregulation.

Structural Studies of TRPC Channels

The compound has been used in structural studies to understand the regulation of TRPC channels by calmodulin and pharmacological agents . These studies provide insights into how small molecules like GFB-8438 bind to TRPC channels and regulate their activity.

Design and Optimization of TRPC Channel Inhibitors

Structural information obtained from the binding of GFB-8438 to TRPC channels aids in the design and optimization of new inhibitors . This is particularly relevant for developing targeted therapies for diseases where TRPC channel activity is implicated.

作用機序

Target of Action

The primary target of 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one is the TRPC5 (Transient Receptor Potential Canonical 5) channel . TRPC5 is a non-selective cation channel that participates in diverse physiological processes . It is mainly expressed in the brain and to a lesser extent in the liver, kidney, testis, and pancreas .

Mode of Action

5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one is a potent and subtype selective TRPC5 inhibitor . It binds to a conserved lipid binding site of TRPC5, where it displaces a bound phospholipid . This interaction stabilizes the ion channel in a nonconductive closed state .

Biochemical Pathways

The inhibition of TRPC5 channels by 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one affects the calcium signaling pathway . TRPC5 channels are involved in neuronal development and plasticity, as well as in vasorelaxation and kidney dysfunction . Therefore, the inhibition of these channels can impact these physiological processes.

Result of Action

5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one protects mouse podocytes from injury induced by protamine sulfate (PS) in vitro . It is also efficacious in a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS, significantly reducing both total protein and albumin concentrations in urine .

Action Environment

The action of 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one can be influenced by environmental factors such as the presence of endogenous factors like (phospho)lipids and Zn2+ ions . These factors can modulate the interaction of the compound with the TRPC5 channel and thus influence its action, efficacy, and stability.

特性

IUPAC Name |

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITRKIWBJVJRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-(3-oxo-4-(2-(trifluoromethyl)benzyl)piperazin-1-yl)pyridazin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of GFB-8438?

A1: GFB-8438 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. [] While the exact binding mechanism is not described in the provided abstracts, it is known that TRPC5 channels are non-selective cation channels permeable to Ca2+. By inhibiting TRPC5, GFB-8438 likely reduces Ca2+ influx into cells, thereby modulating downstream signaling pathways involved in actin remodeling and cell migration. [] This mechanism is particularly relevant in podocytes, cells crucial for kidney filtration, where TRPC5 overactivity is implicated in proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS). []

Q2: What evidence supports the efficacy of GFB-8438 in treating proteinuric kidney disease?

A2: The research highlights the efficacy of GFB-8438 in both in vitro and in vivo models of proteinuric kidney disease. In vitro, GFB-8438 protected mouse podocytes from injury induced by protamine sulfate, a known inducer of podocyte damage. [] More significantly, in vivo studies using a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS demonstrated that GFB-8438 significantly reduced both total protein and albumin concentrations in urine. [] This reduction in proteinuria suggests that GFB-8438 could be a promising therapeutic agent for treating proteinuric kidney diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

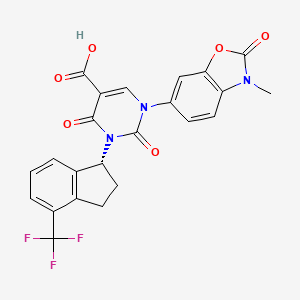

![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)

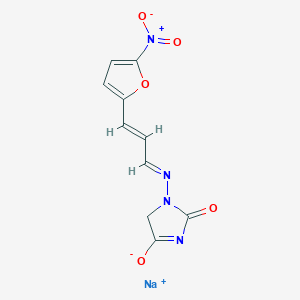

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607552.png)

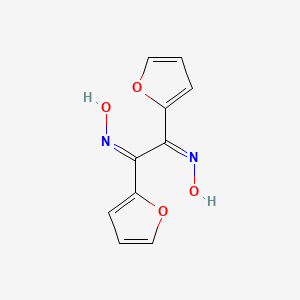

![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)

![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)

![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)

![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)